molecular formula C12H15FN2O B5312850 1-Cyclopentyl-3-(4-fluorophenyl)urea

1-Cyclopentyl-3-(4-fluorophenyl)urea

Cat. No.: B5312850
M. Wt: 222.26 g/mol
InChI Key: CUXAXQQCQOIMQA-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4-fluorophenyl)urea is a urea derivative characterized by a cyclopentyl group attached to one nitrogen of the urea backbone and a 4-fluorophenyl group on the other. This compound is synthesized via the reaction of cyclopentyl isocyanate with a precursor amine, yielding a white solid with a melting point of 138.7–143.7 °C . Its infrared (IR) spectrum shows key absorption bands at 3342 cm⁻¹ (N–H stretch), 1747 cm⁻¹ (C=O stretch of urea), and 1509 cm⁻¹ (C–F aromatic vibration), confirming its structural features .

Properties

IUPAC Name

1-cyclopentyl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXAXQQCQOIMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(4-fluorophenyl)urea typically involves the reaction of cyclopentylamine with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-3-(4-fluorophenyl)urea has found applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-cyclopentyl-3-(4-fluorophenyl)urea, highlighting differences in substituents, physicochemical properties, and synthetic routes:

Compound Name Molecular Formula Substituents Melting Point (°C) Synthesis Yield/Conditions Key Properties
This compound C₁₂H₁₅FN₂O Cyclopentyl, 4-fluorophenyl 138.7–143.7 86% yield, cyclopentyl isocyanate IR: 1747 cm⁻¹ (C=O), 1509 cm⁻¹ (C–F). Stable crystalline solid.
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea C₁₅H₂₀FN₂O Cyclohexyl, 2-(4-fluorophenyl)ethyl Not reported Not reported Higher molecular weight (264.33 g/mol). Likely increased lipophilicity.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea C₁₄H₁₀ClF₃N₂O₂ 4-Cl-3-CF₃-phenyl, 4-hydroxyphenyl Not reported Reflux in acetonitrile, 1 h Electron-withdrawing groups (Cl, CF₃) may enhance hydrogen-bonding capacity.
1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea C₁₃H₁₀FN₃O₃ 3-fluorophenyl, 4-nitrophenyl Not reported Crystallized from solution Monoclinic crystal system (P2₁/n). Hydrogen-bonded network along c-axis .
1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea C₁₃H₁₀ClFN₂O 3-chlorophenyl, 4-fluorophenyl Not reported Not reported SMILES: C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)F. Predicted CCS: 192.7 Ų .
1-Cyclopentyl-3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-thiazol-2-yl)urea C₂₁H₂₆FN₅O₂S Cyclopentyl, thiazol-piperazin-fluorophenyl Not reported Commercial availability (CAS 921570-02-7) Complex structure (MW 431.53 g/mol). Potential kinase or receptor targeting due to piperazine-thiazole motifs.

Key Comparative Insights

Structural Modifications and Physicochemical Properties: Replacement of the cyclopentyl group with cyclohexyl (as in ) increases molecular weight and likely enhances lipophilicity, which could influence membrane permeability in biological systems.

Synthetic Accessibility :

  • The target compound is synthesized in high yield (86%) under mild conditions , whereas analogs like the thiazol-piperazine derivative require multi-step synthesis, limiting scalability.

Solid-State Behavior: The nitrophenyl analog exhibits a well-defined monoclinic crystal lattice with hydrogen-bonding networks, suggesting greater thermal stability compared to the target compound’s simpler crystalline form .

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